molecular formula C28H41N7O3 B1679126 PD173074 CAS No. 219580-11-7

PD173074

Katalognummer: B1679126
CAS-Nummer: 219580-11-7
Molekulargewicht: 523.7 g/mol
InChI-Schlüssel: DXCUKNQANPLTEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD173074 ist ein selektiver und potenter Inhibitor von Fibroblastenwachstumsfaktorrezeptoren (FGFRs). Es ist ein ATP-kompetitiver Inhibitor, der auf FGFR1, FGFR2, FGFR3 und FGFR4 wirkt. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in der Krebsforschung, aufgrund ihrer Fähigkeit, die Zellproliferation zu hemmen und Apoptose in Krebszellen zu induzieren, ein erhebliches Potenzial gezeigt .

Wissenschaftliche Forschungsanwendungen

Antitumor Effects

  • Breast Cancer : In a study involving breast cancer models, PD173074 demonstrated the ability to delay tumor progression and reduce lung metastasis. It also decreased the density of microvessels and the proliferation index within tumors .
  • Hepatocellular Carcinoma : this compound effectively suppressed the viability of HCC cell lines by inducing G1 phase accumulation and inhibiting cell proliferation through FGFR4 signaling pathways .

Cellular Mechanisms

  • Ubiquitination Pathway : Research indicates that this compound enhances cyclin E ubiquitination via CUL3-mediated pathways, leading to the degradation of cyclin E and subsequent cell cycle regulation .
  • Intracellular Dynamics : The compound has shown distinct fluorescence properties that allow for real-time visualization of its uptake and distribution within cells. This characteristic aids in understanding its pharmacokinetics and cellular interactions .

Case Studies

Study FocusKey FindingsReference
Breast CancerInhibition of FGFR signaling improved antitumor activity by inducing apoptosis and reducing metastasis.
Hepatocellular CarcinomaInduced G1 phase arrest, suppressed proliferation, and regulated cyclin E degradation.
General Anticancer ActivityDemonstrated strong anticancer effects in various FGFR-driven cancers with minimal side effects.

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent in treating cancers characterized by FGFR dysregulation. Its ability to inhibit tumor growth while minimizing toxicity makes it a promising candidate for further clinical trials. However, challenges such as severe toxic events observed in preclinical studies necessitate careful consideration during drug development .

Wirkmechanismus

Target of Action

PD173074 is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family . It primarily targets FGFR1 and FGFR3, with IC50 values of 5 nM and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . FGFRs are a sub-family of Receptor Tyrosine Kinases (RTKs) that play crucial roles in cellular activities, including proliferation, differentiation, and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor of FGFR . It competes with ATP for binding to the intracellular domain of FGFR, thereby inhibiting the autophosphorylation of FGFR3 . This inhibition disrupts the FGFR signaling pathway, leading to changes in cellular activities .

Biochemical Pathways

The primary pathway affected by this compound is the FGF/FGFR signaling pathway . This pathway is integral to various cellular functions, including proliferation, differentiation, apoptosis, and migration . Abnormalities in this pathway can promote diseases, especially malignant tumors . This compound has been shown to inhibit the activation of this pathway, thereby affecting these downstream cellular functions .

Pharmacokinetics

This compound is a small molecule drug that can be absorbed and distributed in the body. It has been reported that this compound can accumulate in lysosomes, which may affect its bioavailability .

Result of Action

This compound has been shown to decrease the viability of several human cancer cells . It induces apoptosis in a concentration-dependent manner, correlated with the inhibition of Mcl-1 and survivin, and an increase in the ratio of Bax/Bcl-2 . This compound also blocks cell migration and invasion in vitro . In animal models, it significantly inhibits tumor growth without obvious side effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain cells in the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), can affect the efficacy of this compound . Reduction in MDSCs by this compound leads to increased infiltration of CD4+ and CD8+ T cells in the spleens and tumors, enhancing its antitumor effect .

Biochemische Analyse

Biochemical Properties

PD173074 acts as an ATP-competitive inhibitor of FGFR, specifically FGFR1 and FGFR3, with IC50 values of 5 and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and vascular endothelial growth factor receptor 2 (VEGFR2) . The compound interacts with these receptors, blocking their activity and thereby influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In addition, this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and cleavage of cytokeratin 18 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to FGFRs, blocking their activity and thereby inhibiting the downstream signaling pathways . This leads to changes in gene expression and can result in the induction of apoptosis . This compound also stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the compound’s effects on cell proliferation and apoptosis can be observed after a certain period of exposure . This compound is stable at -20°C and is protected from prolonged exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice with xenografts, daily oral administration of this compound for 28 days significantly inhibited tumor growth

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . It inhibits FGFRs, thereby blocking the downstream signaling pathways and affecting various cellular processes . The specific metabolic pathways that this compound is involved in and the enzymes or cofactors it interacts with require further study.

Subcellular Localization

This compound has been found to accumulate in lysosomes

Vorbereitungsmethoden

PD173074 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Pyrido[2,3-d]pyrimidin-Kerns beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

    Bildung des Pyrido[2,3-d]pyrimidin-Kerns: Dies wird durch eine Kondensationsreaktion zwischen 2-Aminopyridin und einem geeigneten Aldehyd oder Keton erreicht.

    Substitutionsreaktionen: Die Kernstruktur wird dann durch verschiedene Substitutionsreaktionen modifiziert, um funktionelle Gruppen einzuführen, die ihre inhibitorische Aktivität verbessern.

    Endgültige Modifikationen:

Analyse Chemischer Reaktionen

PD173074 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Fibroblastenwachstumsfaktorrezeptoren hemmt. Es konkurriert mit Adenosintriphosphat (ATP) um die Bindung an die Kinasdomäne von FGFRs und verhindert so die Phosphorylierung und Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung der Zellproliferation, Induktion von Apoptose und Hemmung der Angiogenese .

Vergleich Mit ähnlichen Verbindungen

PD173074 ist in seiner hohen Selektivität und Potenz für FGFRs im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen sind:

This compound zeichnet sich durch seine hohe Selektivität für FGFRs und seine Fähigkeit aus, die Multidrug-Resistenz in Krebszellen umzukehren.

Biologische Aktivität

PD173074 is a selective inhibitor of fibroblast growth factor receptors (FGFR), particularly FGFR1 and FGFR3, with significant implications for cancer therapy and regenerative medicine. This article delves into the biological activity of this compound, encompassing its mechanisms of action, effects on various cell lines, and relevant case studies.

This compound exhibits selective inhibition of FGFR signaling pathways, crucial for cellular processes such as proliferation, differentiation, and angiogenesis. The compound has demonstrated varying inhibitory potency across different receptors:

  • IC50 Values :
    • FGFR3: 5 nM
    • FGFR1: 21.5 nM
    • VEGFR2: ~100 nM
    • PDGFR: 17,600 nM
    • c-Src: 19,800 nM
    • EGFR, InsR, MEK, PKC: >50,000 nM .

Inhibition of Angiogenesis

Research has shown that this compound inhibits both vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF)-induced angiogenesis in mouse cornea models. This inhibition is vital for therapeutic strategies targeting tumor vascularization .

Effects on Cell Proliferation and Differentiation

This compound's impact on cell proliferation and differentiation has been extensively studied:

  • Oligodendrocyte Progenitors : The compound inhibits the proliferation and differentiation of oligodendrocyte progenitor cells, showcasing its potential in neurological applications .
  • Embryonic Stem Cells : this compound promotes self-renewal in mouse embryonic stem cells (mESCs) and facilitates the conversion of mouse epiblast stem cells to a more pluripotent state .

Tumor Models

This compound has been evaluated in various tumor models, particularly in small cell lung cancer (SCLC):

  • In xenograft models using H510 and H69 cell lines, this compound significantly inhibited tumor growth. In the H69 model, complete responses were observed in 50% of treated mice after six months .
  • The compound enhanced the effects of cisplatin when administered concurrently, suggesting a synergistic relationship that improves therapeutic outcomes .

Fluorescence Studies

A study analyzed the fluorescence properties of this compound in non-small cell lung cancer (NSCLC) cell lines NCI-H1703 and NCI-H520. The results indicated:

  • High fluorescence intensity in drug-treated cells compared to controls.
  • Dose-dependent increases in fluorescence intensity over time .

Table 1: Fluorescence Intensity Analysis

Cell LineLaser (nM)Bandpass Filter (nm)Fluorescence Intensity (a.u. mean ± SD)Relative Fluorescence Increase
ControlThis compound
NCI-H1703405450/407.99 ± 0.08516.8 ***
NCI-H520405450/4011.34 ± 0.10547.6 ***

*Statistical significance denoted by ***p < 0.001; Student’s t-test.

Apoptotic Induction

In cholangiocarcinoma (CCA) studies, this compound was shown to induce apoptosis through caspase activation:

  • Flow cytometry revealed increased apoptotic cell populations following treatment with this compound at concentrations of 5 µM and 10 µM .
  • The compound inhibited FGF-1 activated phosphorylation of FGFRs in CCA cells, demonstrating its potential as a targeted therapy for FGFR-expressing tumors .

Eigenschaften

IUPAC Name

1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUKNQANPLTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176363
Record name PD-173074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219580-11-7
Record name N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219580-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 173074
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219580117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-173074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 173074
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-173074
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TLL8634Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD173074
Reactant of Route 2
Reactant of Route 2
PD173074
Reactant of Route 3
Reactant of Route 3
PD173074
Reactant of Route 4
Reactant of Route 4
PD173074
Reactant of Route 5
Reactant of Route 5
PD173074
Reactant of Route 6
Reactant of Route 6
PD173074

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.